molecular formula C6H8ClN3S B1506134 (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine CAS No. 885269-49-8

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine

Cat. No.: B1506134
CAS No.: 885269-49-8
M. Wt: 189.67 g/mol
InChI Key: AEGUYPOBNBUBFX-UHFFFAOYSA-N
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Description

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: is a chemical compound with the molecular formula C6H8ClN3S and a molar mass of 189.67 g/mol . It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route is the Chichibabin pyrimidine synthesis , which involves the reaction of β-dicarbonyl compounds with ammonia and halogenated compounds under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the methylthio group to a sulfoxide or sulfone.

  • Reduction: : Reducing the chloro group to a hydrogen atom.

  • Substitution: : Replacing the chloro group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: : Using nucleophiles like alkyl halides or amines in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanesulfoxide or (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanesulfone .

  • Reduction: : Formation of (4-Hydroxy-6-(methylthio)pyrimidin-5-yl)methanamine .

  • Substitution: : Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential use in drug development, particularly in the treatment of diseases involving pyrimidine metabolism.

  • Industry: : Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or interact with receptors in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: can be compared with other similar compounds, such as:

  • 4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

  • 4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of chloro and methylthio groups, which can influence its reactivity and biological activity.

Properties

IUPAC Name

(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGUYPOBNBUBFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC=N1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716976
Record name 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885269-49-8
Record name 4-Chloro-6-(methylthio)-5-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885269-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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